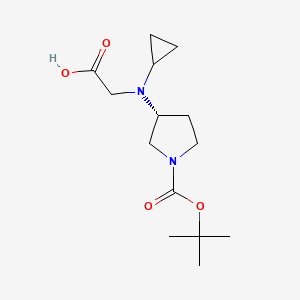

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-derived compound featuring a tert-butyl ester group at the 1-position and a carboxymethyl-substituted cyclopropylamine moiety at the 3-position. The carboxymethyl group (-CH₂COOH) introduces hydrophilicity and reactivity, distinguishing it from analogs with non-polar or halogenated substituents .

Eigenschaften

IUPAC Name |

2-[cyclopropyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)15-7-6-11(8-15)16(9-12(17)18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUFCVJXKAROI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrrolidine ring, a cyclopropyl group, and carboxymethyl functionalities, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₁₄H₂₄N₂O₄

- Molecular Weight : 288.35 g/mol

- CAS Number : 1341035-13-9

The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester may act as inhibitors of specific enzymes, such as neuraminidase, which is crucial in viral infections like influenza. Inhibitors of neuraminidase can prevent the virus from spreading within the host, showcasing the potential therapeutic applications of this compound .

Antiviral Activity

A study focusing on amino acid derivatives found that certain pyrrolidine-based compounds exhibited significant inhibitory effects against influenza virus neuraminidase. For instance, compounds were shown to have Ki values in the low micromolar range, indicating potent activity against viral strains. The structural modifications present in (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester suggest it could similarly exhibit antiviral properties .

Cytotoxicity and Antiproliferative Effects

Initial screenings of related compounds have demonstrated notable antiproliferative activity against various human tumor cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from nanomolar to micromolar levels. This suggests that (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester might also possess anticancer properties worth investigating .

Case Study 1: Inhibition of Neuraminidase

In a comparative study analyzing several amino acid derivatives, it was found that pyrrolidine analogs could significantly inhibit neuraminidase activity. The study employed high-performance liquid chromatography (HPLC) to quantify the inhibition and established a correlation between structural features and biological activity. The results indicated that modifications at the nitrogen atom of the pyrrolidine ring enhanced inhibitory potency against influenza virus strains .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The study reported that certain modifications in the molecular structure led to increased cytotoxicity, suggesting that (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester could be optimized for improved anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester | C₁₇H₂₂N₂O₄ | Stereochemical variant |

| 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester | C₁₇H₂₂N₂O₄ | Piperidine ring instead of pyrrolidine |

| 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | C₁₈H₂₄N₂O₄ | Additional methyl group |

The unique stereochemistry and functional groups present in (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester may confer distinct biological activities compared to structurally similar compounds.

Vergleich Mit ähnlichen Verbindungen

The compound is structurally related to several pyrrolidine and piperidine derivatives with tert-butyl ester backbones. Below is a detailed analysis of key analogs:

Structural and Functional Group Variations

a. Substituent Comparison

b. Physicochemical Properties

- Target Compound: The carboxymethyl group enhances hydrophilicity compared to tert-butyl esters with non-polar substituents. Deprotection of the tert-butyl ester would yield a carboxylic acid, increasing solubility in aqueous media.

- Molecular weight: ~243.3 g/mol (based on analogs) .

- 3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester: The chloro-acetyl group confers electrophilicity, making it a candidate for nucleophilic substitution reactions.

- 3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: The methoxy-phenyl group adds aromatic bulk, which may influence membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.